molecular formula C20H18N4O3 B2854805 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034410-89-2

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide

Número de catálogo B2854805
Número CAS: 2034410-89-2
Peso molecular: 362.389
Clave InChI: VLCBERBBPXGGGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound, and a benzo[f][1,4]oxazepin moiety, which is a type of benzoxazepine derivative .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[b][1,4]oxazepines, a similar class of compounds, can be synthesized by the reaction of 2-aminophenols with alkynones .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As mentioned earlier, benzo[b][1,4]oxazepines can be synthesized from 2-aminophenols and alkynones .

Aplicaciones Científicas De Investigación

Serotonin Type-3 (5-HT3) Receptor Antagonists

Research has identified quinoxalin-2-carboxamides as potential serotonin type-3 (5-HT3) receptor antagonists, suggesting their utility in treating conditions like nausea and vomiting associated with chemotherapy, as well as anxiety disorders. The pharmacological evaluation demonstrated that these compounds exhibit 5-HT3 receptor antagonism, with specific derivatives showing significant potency. This suggests their potential application in developing new therapeutic agents targeting 5-HT3 receptors (Mahesh et al., 2011).

Anticancer Activity

Another study explored the synthesis and evaluation of new quinoxaline derivatives for their EGFR-TK inhibition and anticancer activity. Certain quinoxaline-2-carboxamide derivatives exhibited noteworthy anti-proliferative effects against various cancer cell lines, highlighting their potential as promising anticancer agents with EGFR inhibitory activity. This underlines the versatility of quinoxaline derivatives in cancer research, providing a foundation for future anticancer drug development (Ahmed et al., 2020).

Bis-heterocyclic Scaffolds

Researchers have developed an efficient protocol to synthesize bis-heterocyclic oxazepin-quinoxaline derivatives, presenting a novel class of bifunctional compounds. These compounds could have significant implications in medicinal chemistry, given their complex structure and potential biological activity. The study presents a new avenue for the development of therapeutic agents based on oxazepin-quinoxaline scaffolds (Hajishaabanha & Shaabani, 2014).

Depression Management

Quinoxalin-2-carboxamides have also been investigated for their potential as 5-HT3 receptor antagonists in managing depression. The structure-activity relationship (SAR) studies suggest that these compounds could offer new therapeutic options for depression treatment, with certain derivatives displaying significant anti-depressant-like activity. This highlights the compound's potential utility in neuropsychiatric disorder management (Mahesh et al., 2010).

Propiedades

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-19-13-27-18-8-4-1-5-14(18)12-24(19)10-9-21-20(26)17-11-22-15-6-2-3-7-16(15)23-17/h1-8,11H,9-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCBERBBPXGGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.